molecular formula C12H13NO2 B14648435 Methyl (4-phenylbuta-1,3-dien-1-yl)carbamate CAS No. 53106-73-3

Methyl (4-phenylbuta-1,3-dien-1-yl)carbamate

Cat. No.: B14648435
CAS No.: 53106-73-3
M. Wt: 203.24 g/mol
InChI Key: VRBVHXFEYRZRGO-UHFFFAOYSA-N
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Description

Methyl (4-phenylbuta-1,3-dien-1-yl)carbamate is an organic compound with the molecular formula C12H13NO2. It consists of a carbamate group attached to a 4-phenylbuta-1,3-diene moiety. This compound is notable for its unique structure, which combines aromatic and conjugated diene systems, making it an interesting subject for chemical research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (4-phenylbuta-1,3-dien-1-yl)carbamate can be achieved through various methods. One common approach involves the reaction of 4-phenylbuta-1,3-diene with methyl isocyanate under controlled conditions. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the formation of the carbamate linkage .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process might include steps such as purification through recrystallization or chromatography to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl (4-phenylbuta-1,3-dien-1-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines .

Scientific Research Applications

Methyl (4-phenylbuta-1,3-dien-1-yl)carbamate has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s interactions with biological molecules are of interest for developing new pharmaceuticals.

    Medicine: Research into its potential therapeutic effects and mechanisms of action is ongoing.

    Industry: It is used in the production of polymers, coatings, and other materials

Mechanism of Action

The mechanism by which methyl (4-phenylbuta-1,3-dien-1-yl)carbamate exerts its effects involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt normal cellular processes, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (4-phenylbuta-1,3-dien-1-yl)carbamate is unique due to its combination of aromatic and conjugated diene systems with a carbamate group. This structure imparts distinct chemical and physical properties, making it valuable for various applications .

Properties

CAS No.

53106-73-3

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

methyl N-(4-phenylbuta-1,3-dienyl)carbamate

InChI

InChI=1S/C12H13NO2/c1-15-12(14)13-10-6-5-9-11-7-3-2-4-8-11/h2-10H,1H3,(H,13,14)

InChI Key

VRBVHXFEYRZRGO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NC=CC=CC1=CC=CC=C1

Origin of Product

United States

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